Undec-8-enol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

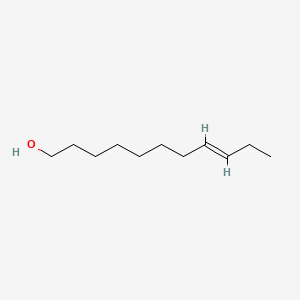

Undec-8-enol is an organic compound with the molecular formula C11H22O. It is a type of enol, which is a compound containing a hydroxyl group (-OH) bonded to a carbon atom that is double-bonded to another carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-8-enol can be synthesized through several methods. One common approach involves the stereoselective synthesis of enol ethers from β-amino aldehydes. This method allows for the creation of enol ethers with defined olefin geometry, which can be key building blocks for medicinally important compounds . Another method involves the nickel-catalyzed cross-coupling of α-oxy-vinylsulfones with alkylzinc reagents. This reaction is performed under mild conditions and is tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Undec-8-enol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to undec-8-enoic acid. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can lead to the formation of undecane, a saturated hydrocarbon. This reaction typically uses hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd).

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives. For example, reacting this compound with acyl chlorides can produce esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), Palladium (Pd) catalyst

Substitution: Acyl chlorides, Base catalysts

Major Products Formed

Oxidation: Undec-8-enoic acid

Reduction: Undecane

Substitution: Various esters and derivatives

Scientific Research Applications

Undec-8-enol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Industry: It is used in the production of polymers, aromatic chemicals, and modified silicones.

Mechanism of Action

The mechanism of action of undec-8-enol involves its ability to undergo keto-enol tautomerism, which is the equilibrium between its ketone and enol forms. This tautomerism is facilitated by the presence of a hydrogen atom adjacent to a carbonyl group. The enol form can act as a nucleophile in various reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Undec-8-enol can be compared with other similar compounds, such as:

Undec-8-enoic acid: This compound is an unsaturated fatty acid with similar structural features but lacks the hydroxyl group present in this compound.

Undecane: A saturated hydrocarbon that can be formed by the reduction of this compound.

Undec-8-enal: An aldehyde derivative of this compound, which has different reactivity due to the presence of the aldehyde group.

The uniqueness of this compound lies in its enol form, which provides distinct reactivity and applications compared to its similar compounds.

Biological Activity

Undec-8-enol is a long-chain unsaturated alcohol that has garnered attention for its potential biological activities, particularly in antimicrobial and insecticidal applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant studies, data tables, and case analyses.

Chemical Structure and Properties

This compound (C11H22O) features a linear chain of eleven carbon atoms with a double bond between the 8th and 9th carbon atoms. Its structure allows it to interact with biological membranes, which is fundamental to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

These results suggest that this compound has potent antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to conventional antibiotics.

Insecticidal Activity

In addition to its antimicrobial effects, this compound has been studied for its insecticidal properties. A recent study focused on its larvicidal activity against Culex pipiens, a common mosquito vector. The findings revealed that this compound significantly affects the developmental stages of the mosquito:

| Concentration (µg/mL) | Larval Mortality (%) | Adult Emergence (%) |

|---|---|---|

| 50 | 80 | 20 |

| 100 | 95 | 5 |

| 200 | 100 | 0 |

The compound was found to prolong developmental duration and induce morphological deformities in larvae, indicating a strong potential for use in pest control .

The mechanism underlying the biological activity of this compound involves its ability to disrupt cellular membranes due to its amphiphilic nature. This disruption can lead to increased permeability and eventual cell lysis in microbial cells. Additionally, molecular docking studies have suggested that this compound interacts with specific protein targets within the cells of bacteria and insects, further elucidating its mode of action .

Case Studies

- Antimicrobial Efficacy : In a clinical setting, this compound was tested against biofilms formed by Staphylococcus aureus. The results showed a significant reduction in biofilm biomass when treated with concentrations as low as 10 µg/mL, highlighting its potential as an anti-biofilm agent.

- Field Trials for Insect Control : Field trials conducted in urban settings demonstrated that applications of this compound at concentrations of 100 µg/mL led to a marked decrease in mosquito populations over a four-week period. This suggests practical applications in vector control strategies.

Properties

CAS No. |

95008-94-9 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(E)-undec-8-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,12H,2,5-11H2,1H3/b4-3+ |

InChI Key |

HPILEMWCRGJTJG-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCCCCCCO |

Canonical SMILES |

CCC=CCCCCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.